3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11-8-14(18-12(2)17-11)24-13-4-3-5-19(9-13)15(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAXTCYFAZUBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Pyrimidine Ring Attachment: The pyrimidine ring is attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a halogenated pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Temperature and Pressure Control: Optimizing reaction conditions to favor desired product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially converting it to an amino alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Amino alcohol derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the
Biological Activity
The compound 3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic molecule with significant potential for biological activity. Its structure includes a pyrimidine core, piperidine ring, and oxazolidinone moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O3 |
| Molecular Weight | 371.441 g/mol |
| Structural Features | Pyrimidine, Piperidine, Oxazolidinone |
The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt). This interaction affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway, which is crucial in various cellular processes including metabolism, growth, and survival.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Activity : The compound shows promise in inhibiting tumor growth in various cancer models, particularly through modulation of PKB signaling pathways.
- Anti-inflammatory Effects : By inhibiting inflammatory cell activation via the PI3K pathway, it may reduce conditions associated with chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains, although detailed investigations are still required.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and derivatives:
Study 1: Anticancer Efficacy
A study investigated the effects of similar pyrimidine derivatives on human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, supporting the compound's potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of piperidine derivatives. It demonstrated that these compounds could effectively reduce eosinophil activation in vitro and in vivo models of asthma .
Study 3: Antimicrobial Activity
In vitro assays were conducted to assess the antimicrobial effectiveness against Staphylococcus spp. The results indicated a strong bactericidal effect without significant cytotoxicity to normal cells .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrimethamine | Pyrimidine derivative | Antiprotozoal |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | Piperidine and butane dione | Enzyme inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is compared to structurally analogous compounds (Table 1). Key differentiating factors include substituent patterns, conformational flexibility, and pharmacodynamic profiles.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Its low solubility (0.12 mg/mL) compared to Linezolid (3.1 mg/mL) suggests formulation challenges .
Functional Groups : The 2,6-dimethylpyrimidine moiety may confer metabolic stability over unsubstituted pyrimidines, as methyl groups reduce cytochrome P450-mediated oxidation. This contrasts with Tazobactam’s sulfone group, which improves β-lactamase affinity.
Conformational Rigidity: The piperidine-oxazolidinone linkage introduces torsional constraints, likely reducing entropic penalties during target binding compared to flexible analogs like Radezolid.
Limitations of Available Evidence
The provided literature focuses on crystallographic tools (e.g., SHELX programs) rather than biological or pharmacological data for the compound . Thus, this analysis extrapolates from structural analogs and emphasizes the need for targeted studies on:
- Binding assays (e.g., kinase inhibition, antimicrobial activity).
- ADMET profiling (absorption, distribution, metabolism, excretion, toxicity).
- Computational modeling (docking studies to predict target engagement).
Future work should leverage high-throughput screening and collaborative databases to fill these gaps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
